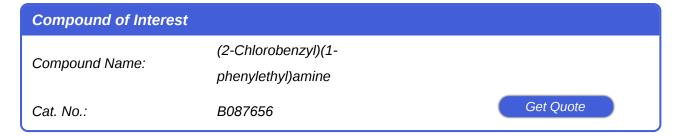


A Comparative Guide to the Structure-Activity Relationship of Substituted N-Benzyl Phenethylamines

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This guide provides a detailed comparison of substituted N-benzyl phenethylamines, a class of potent serotonergic compounds, focusing on their structure-activity relationships (SAR) at serotonin 5-HT₂ receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the design of novel ligands with specific pharmacological profiles.

Introduction to N-Benzyl Phenethylamines

N-benzyl phenethylamines, often referred to as "NBOMes" when the benzyl group is 2-methoxy-substituted, are derivatives of the 2C class of psychedelic phenethylamines.[1] The addition of an N-benzyl group to the phenethylamine scaffold dramatically increases binding affinity and functional potency at the serotonin 5-HT₂A receptor.[2][3] This discovery was initially surprising, as simple N-alkylation (e.g., with methyl or ethyl groups) was known to diminish activity.[2] These compounds are primarily agonists at 5-HT₂A and 5-HT₂C receptors and are valuable tools for neuroscience research.[2][4] Understanding their SAR is crucial for developing ligands with improved selectivity and potentially separating therapeutic effects from hallucinogenic activity.[5]

Core Structure-Activity Relationships



The pharmacological profile of N-benzyl phenethylamines is determined by substitutions on both the phenethylamine core and the N-benzyl moiety. The general scaffold is shown below, with key substitution points highlighted.

Figure 1. General scaffold of N-benzyl phenethylamines.

Key SAR observations include:

- N-Benzyl Substitutions: The presence of an N-benzyl group is a primary driver of high potency. Substitutions on the ortho (2'-position) of this benzyl ring, such as methoxy (NBOMe) or hydroxyl (NBOH), generally confer the highest affinity and functional activity at the 5-HT₂A receptor.[2][6]
- Phenethylamine Ring Substitutions: The 2,5-dimethoxy substitution pattern on the
 phenethylamine ring is a classic feature for 5-HT₂A activity. The substituent at the 4-position
 is also critical. Large, lipophilic halogens like iodine (I) and bromine (Br) or a cyano (CN)
 group typically result in very high-affinity ligands.[2][7]
- Selectivity: While many N-benzyl phenethylamines are extremely potent, achieving high selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor remains a challenge, as most compounds bind to both with high affinity.[2][4] However, some compounds, like 25CN-NBOH, have shown remarkable selectivity.[7]

Quantitative Comparison of Receptor Activity

The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀) for a selection of representative N-benzyl phenethylamine analogs at human 5-HT₂A and 5-HT₂C receptors. Lower values indicate higher affinity/potency.

Table 1: Influence of 4-Position and N-Benzyl Substituents on 5-HT₂A Receptor Affinity and Potency



Compoun d	4- Substitue nt	N-Benzyl Substitue nt	5-HT₂A Kı (nM)	5-HT ₂ A EC ₅₀ (nM)	Efficacy (%)	Referenc e
25I- NBOMe	lodo (I)	2-Methoxy	0.044	0.49	100	[8]
25B- NBOMe	Bromo (Br)	2-Methoxy	0.5	0.53	100	[9]
25C- NBOMe	Chloro (Cl)	2-Methoxy	0.35	0.36	100	[10]
25CN- NBOH	Cyano (CN)	2-Hydroxy	0.45	0.10	98	[7]
1b	lodo (I)	2-Hydroxy	0.43	0.074	93	[2]
6b	lodo (I)	2,3- Methylene dioxy	0.31	0.41	89	[2]
8b	Bromo (Br)	2,3- Methylene dioxy	0.29	0.63	91	[2]

Data compiled from multiple sources for comparison. Efficacy is relative to the maximal response of serotonin (5-HT).

Table 2: Comparison of 5-HT₂A vs. 5-HT₂C Receptor Affinity and Potency



Compound	5-HT₂A Kı (nM)	5-HT₂C Kı (nM)	Selectivity (K ₁ ₂ C/ ₂ A)	5-HT ₂ A EC ₅₀ (nM)	5-HT ₂ C EC ₅₀ (nM)
25I-NBOMe	0.044 - 0.6	1.03 - 4.6	~7-23	0.49	2.1
25B-NBOMe	0.5	6.2	~12	0.53	4.6
25CN-NBOH	0.45	18	~40	0.10	110
1b	0.43	19	~44	0.074	31
6b	0.31	31	~100	0.41	4.8

Selectivity ratios are approximate, calculated from the provided K_i values. Data from Hansen et al., 2014[2], and other sources.[7][8][9]

Experimental Protocols

Detailed methodologies are essential for interpreting and reproducing SAR data. Below are protocols for key assays used in the characterization of N-benzyl phenethylamines.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (K_i) of a test compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the binding affinity (K_i) of test compounds at 5-HT₂A and 5-HT₂C receptors.

Materials:

- Cell membranes expressing the human 5-HT₂A or 5-HT₂C receptor.
- Radioligand: [3H]ketanserin (for 5-HT₂A) or [3H]mesulergine (for 5-HT₂C). An agonist radioligand like [125I]DOI can also be used.[11][12]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
- Non-specific determinant: 10 μM Mianserin or 1 μM Ketanserin.[12]



- Test compounds dissolved in DMSO.
- 96-well filter plates (e.g., GF/B filters presoaked in 0.5% polyethyleneimine).[14]
- Scintillation cocktail and a microplate scintillation counter.

Procedure:

- Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 70-120 μ g/well .[13][14]
- Assay Plate Setup: In a 96-well plate, combine the assay components in a final volume of 250 μL:
 - 150 μL of membrane preparation.
 - \circ 50 µL of test compound at various concentrations (typically 10 concentrations over a 5-log unit range).[15] For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of the non-specific determinant.
 - \circ 50 μL of radioligand at a fixed concentration (near its K_θ value, e.g., 0.5 nM [3 H]ketanserin).[12]
- Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[11][13]
- Filtration: Rapidly terminate the incubation by vacuum filtration onto the pre-soaked filter plates. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
- Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[13]
- Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a K_i value using the Cheng-Prusoff



equation: $K_i = IC_{50} / (1 + [L]/K_{\theta})$, where [L] is the concentration of the radioligand and K_{θ} is its dissociation constant.[13]

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency (EC₅₀) and efficacy of agonists by quantifying the accumulation of inositol phosphates, a downstream product of Gg/11 protein activation.

Objective: To quantify the agonist activity of test compounds at Gq-coupled receptors like 5-HT₂A and 5-HT₂C.

Materials:

- HEK293 or tsA cells transiently or stably expressing the receptor of interest.[2]
- Assay medium (e.g., DMEM) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
- Commercially available IP-One HTRF assay kit or similar.
- Test compounds and a reference full agonist (e.g., 5-HT).

Procedure:

- Cell Plating: Seed cells in 96-well or 384-well plates and allow them to grow to confluence.
- Compound Addition: Remove the growth medium and replace it with assay medium. Add varying concentrations of the test compound or reference agonist.
- Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.[2]
- Cell Lysis & Detection: Lyse the cells and perform the IP detection according to the kit manufacturer's protocol. This typically involves adding two detection reagents (an IP₁-d2 conjugate and an anti-IP₁-cryptate antibody) and incubating further.
- Measurement: Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.[16]



Data Analysis: The HTRF ratio is inversely proportional to the amount of IP₁ produced.
 Convert the signal to IP₁ concentration using a standard curve. Plot the IP₁ concentration against the log concentration of the agonist to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% maximal response) and E_{max} (maximal efficacy relative to the reference agonist).[16]

In Vivo Assay: Mouse Head-Twitch Response (HTR)

The HTR is a rapid side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT₂A receptor-mediated hallucinogenic potential in humans.[17][18]

Objective: To assess the in vivo 5-HT₂A agonist activity of test compounds.

Materials:

- Male C57BL/6J mice.[17]
- Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
- Observation chambers.

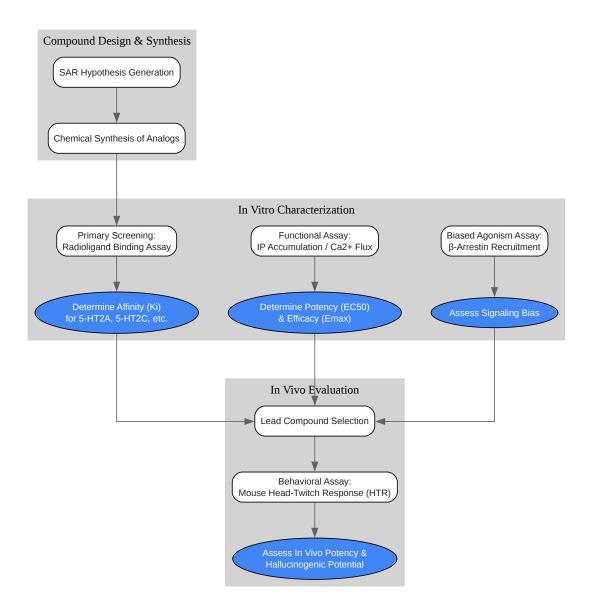
Procedure:

- Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.
- Administration: Administer the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).
- Observation: Immediately after injection, place the mouse back in the chamber and record
 the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid,
 paroxysmal rotational movement of the head that is distinct from grooming or sniffing
 behaviors.[17]
- Data Analysis: Plot the mean number of head twitches against the drug dose to generate a
 dose-response curve. This allows for the comparison of the in vivo potencies of different
 compounds.[5][17]



Visualizations: Workflows and Signaling Pathways

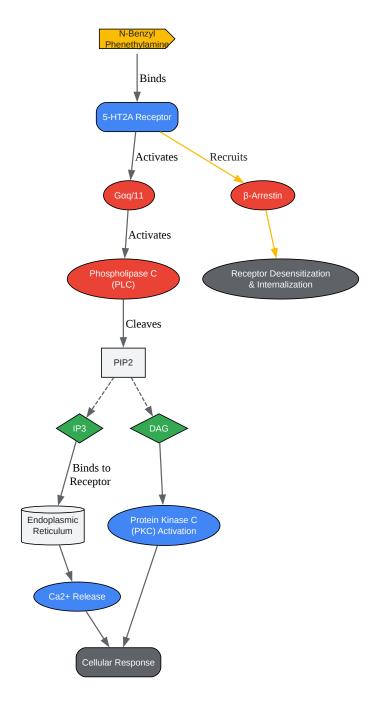
Diagrams created using Graphviz help to visualize complex relationships and processes in SAR studies.



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Figure 2. Typical workflow for SAR studies of novel compounds.





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Figure 3. 5-HT2A receptor signaling via Gq and β -Arrestin.

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